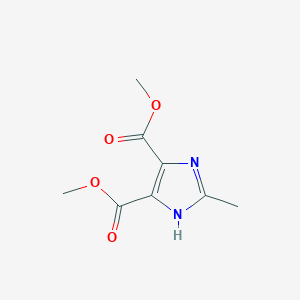
dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
Cat. No. B8538163
M. Wt: 198.18 g/mol
InChI Key: VDZTVYDVQVCQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772510B2
Procedure details


To a suspension of dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate (2 g, 10.1 mmol, prepared according to J. Med. Chem. 1989, 32, 119) in DMF (20 mL) was added under a nitrogen atmosphere potassium tert-butoxide (1.25 g, 11.1 mmol) at room temperature. The mixture was stirred for 15 min and iodomethane (694 μL, 11.1 mmol) was added. The reaction mixture was stirred for 2 h at the same temperature. The reaction mixture was poured into water (75 mL) and extracted with ethyl acetate (2×100 mL). The organic phase was washed water (3×50 mL) and brine (20 mL), dried and concentrated in vacuo to give 720 mg of crude product. The combined aqueous phases were back-extracted dichloromethane (4×50 mL), dried over MgSO4 and concentrated in vacuo to give another 1.4 g of crude product. The combined crude material was purified by flash chromatography (using silica gel and a MeOH/dichloromethane gradient) to give the product as colorless oil (1.89 g, 8.91 mmol, 88.3%). MS: M=213.1 (M+H)+





Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Yield
88.3%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.[CH3:15]C(C)([O-])C.[K+].IC.O>CN(C=O)C.CO.ClCCl>[CH3:10][O:9][C:7]([C:5]1[N:6]=[C:2]([CH3:1])[N:3]([CH3:15])[C:4]=1[C:11]([O:13][CH3:14])=[O:12])=[O:8] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(N1)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
694 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
MeOH dichloromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 2 h at the same temperature
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed water (3×50 mL) and brine (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 720 mg of crude product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases were back-extracted dichloromethane (4×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give another 1.4 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=C(N(C1C(=O)OC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 8.91 mmol | |
| AMOUNT: MASS | 1.89 g | |
| YIELD: PERCENTYIELD | 88.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
